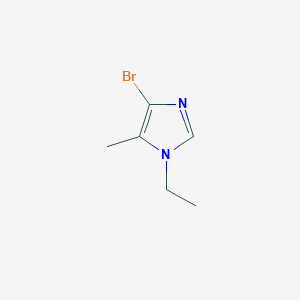

4-bromo-1-ethyl-5-methyl-1H-imidazole

Description

4-bromo-1-ethyl-5-methyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a bromine atom at the fourth position, an ethyl group at the first position, and a methyl group at the fifth position of the imidazole ring. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.

Properties

IUPAC Name |

4-bromo-1-ethyl-5-methylimidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-4-8-6(7)5(9)2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUVAQEJBPCSNCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC(=C1C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-ethyl-5-methyl-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .

Another method involves the use of α-azido chalcones, aryl aldehydes, and anilines in the presence of erbium triflate as a catalyst. This multicomponent protocol enables the synthesis of highly substituted imidazole derivatives in excellent yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production. Continuous flow reactors and automated synthesis platforms are often employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-ethyl-5-methyl-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the fourth position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The ethyl and methyl groups can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The imidazole ring can be reduced to form imidazolines under hydrogenation conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. Reaction conditions typically involve the use of polar aprotic solvents and mild heating.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

Major Products Formed

Substitution Reactions: Products include substituted imidazoles with various functional groups replacing the bromine atom.

Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids derived from the oxidation of ethyl and methyl groups.

Reduction Reactions: Products include imidazolines and other reduced forms of the imidazole ring.

Scientific Research Applications

Scientific Research Applications

The compound is utilized in several domains:

1. Chemistry:

- Building Block for Synthesis: It serves as a precursor for synthesizing more complex molecules.

- Ligand in Coordination Chemistry: The imidazole ring can coordinate with metal ions, facilitating various chemical reactions.

2. Biology:

- Enzyme Mechanism Studies: It acts as a probe to investigate enzyme mechanisms.

- Precursor for Bioactive Compounds: It is used to synthesize compounds with potential biological activity.

3. Medicine:

- Therapeutic Properties: Research indicates potential antimicrobial, antifungal, and anticancer activities.

- Targeted Drug Development: Its structural features make it suitable for developing targeted therapies.

4. Industry:

- Material Science: Employed in developing new materials such as polymers and dyes.

- Catalysis: Acts as a catalyst in various chemical reactions, enhancing reaction efficiency.

Antimicrobial Properties

Preliminary studies demonstrate significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Inhibition Concentration (MIC) |

|---|---|

| E. coli | 360 nM |

| P. aeruginosa | 710 nM |

| S. aureus | Notable activity observed |

These results suggest that the compound could be further explored as an antibacterial agent.

Anticancer Activity

The compound has shown potential anticancer properties through mechanisms such as apoptosis induction:

| Cell Type | Caspase Activation | Concentration (µM) |

|---|---|---|

| MDA-MB-231 | 1.33 - 1.57 times | 10 |

| HepG2 | Significant inhibition | Various |

In vitro studies indicate that it may enhance caspase activity in cancer cells, suggesting its utility in cancer therapy development.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives:

Study A: Antibacterial Evaluation

A study evaluated various imidazole derivatives against Gram-negative and Gram-positive bacteria, revealing that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for further exploration in drug development.

Study B: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of imidazole derivatives, finding significant growth inhibition in multiple cancer cell lines, including breast and liver cancers. These findings underscore the therapeutic potential of compounds like 4-bromo-1-ethyl-5-methyl-1H-imidazole.

Similar Compounds

| Compound | Key Differences |

|---|---|

| 1-Ethyl-5-methyl-1H-imidazole | Lacks bromine atom; different reactivity |

| 4-Bromo-1-methyl-1H-imidazole | Lacks ethyl group; alters biological behavior |

| 4-Bromo-1-ethyl-1H-imidazole | Lacks methyl group; affects chemical properties |

Mechanism of Action

The mechanism of action of 4-bromo-1-ethyl-5-methyl-1H-imidazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromine atom and the imidazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The ethyl and methyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

1-ethyl-5-methyl-1H-imidazole: Lacks the bromine atom, resulting in different reactivity and applications.

4-bromo-1-methyl-1H-imidazole:

4-bromo-1-ethyl-1H-imidazole: Lacks the methyl group, leading to variations in its biological and chemical behavior.

Uniqueness

4-bromo-1-ethyl-5-methyl-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of the bromine atom at the fourth position enhances its reactivity in substitution reactions, while the ethyl and methyl groups contribute to its lipophilicity and overall chemical properties. This unique combination of features makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-Bromo-1-ethyl-5-methyl-1H-imidazole is a heterocyclic compound belonging to the imidazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C7H9BrN2, with a molecular weight of 217.06 g/mol. The compound features a bromine atom at the 4-position, an ethyl group at the 1-position, and a methyl group at the 5-position of the imidazole ring. Its structural uniqueness contributes to its varied biological properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar imidazole structures can inhibit the growth of various bacterial strains:

| Bacterial Strain | Inhibition Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 360 nM | |

| P. aeruginosa | 710 nM | |

| S. aureus | Notable activity observed |

These findings suggest that the compound could be further explored as a potential antibacterial agent.

Anticancer Activity

The anticancer properties of this compound have been highlighted in various studies. It has been noted for its ability to induce apoptosis in cancer cells through mechanisms such as microtubule destabilization and caspase activation:

- In vitro studies demonstrated that compounds similar to this compound can enhance caspase-3 activity by up to 57% in breast cancer MDA-MB-231 cells at concentrations around 10 µM .

| Cell Type | Caspase Activation | Concentration (µM) | Reference |

|---|---|---|---|

| MDA-MB-231 | 1.33 - 1.57 times | 10 | |

| HepG2 | Significant inhibition | Various |

These results indicate that this compound may serve as a lead structure for developing new anticancer therapies.

The biological activity of this compound is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : The formyl group present in the compound can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.

- Halogen Bonding : The bromine atom may enhance binding affinity to molecular targets through halogen bonding interactions.

Case Studies and Research Findings

Several studies have explored the biological activities of imidazole derivatives, including this compound:

Study A: Antibacterial Evaluation

A study evaluated various imidazole derivatives against Gram-negative and Gram-positive bacteria, revealing that certain derivatives exhibited potent antibacterial activity, suggesting a promising avenue for further exploration in drug development .

Study B: Anticancer Screening

Another research effort focused on evaluating the anticancer properties of imidazole derivatives, finding significant growth inhibition in multiple cancer cell lines, including breast and liver cancers . These findings underscore the therapeutic potential of compounds like this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.